1-(1-Bromoethyl)-2,4,5-trifluorobenzene
Descripción
However, based on the evidence provided, 1-(bromomethyl)-2,4,5-trifluorobenzene (CAS: 157911-56-3) is extensively documented as a key intermediate in pharmaceutical synthesis, particularly for the COVID-19 drug candidate S-217622 (Ensitrelvir). This bromomethyl variant is structurally similar but differs in the bromine substituent’s position (methyl vs. ethyl group).
Propiedades
Número CAS |
957198-20-8 |
|---|---|
Fórmula molecular |
C8H6BrF3 |
Peso molecular |
239.03 g/mol |
Nombre IUPAC |
1-(1-bromoethyl)-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C8H6BrF3/c1-4(9)5-2-7(11)8(12)3-6(5)10/h2-4H,1H3 |
Clave InChI |
HHESEUKOVBJPJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1F)F)F)Br |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Critical Analysis of Evidence Discrepancies
The evidence predominantly references 1-(bromomethyl)-2,4,5-trifluorobenzene (CAS: 157911-56-3) rather than the queried 1-(1-bromoethyl) variant. Potential nomenclature errors or structural misalignments should be clarified.
Métodos De Preparación
Reaction Mechanism and Catalytic Systems
Side-chain bromination of alkylated aromatic compounds often employs radical-initiated processes to avoid undesirable ring substitution. For 1-(1-bromoethyl)-2,4,5-trifluorobenzene, the bromination of 2,4,5-trifluoroethylbenzene using N-bromosuccinimide (NBS) in apolar solvents has been widely documented. The reaction proceeds via a radical chain mechanism, where azobisisobutyronitrile (AIBN) generates radicals to abstract hydrogen from the ethyl side chain, enabling bromine transfer from NBS.
Key Parameters:
Industrial-Scale Optimization
Industrial protocols often modify reaction conditions to enhance efficiency:
-
Temperature Control: Maintaining 75–85°C prevents thermal degradation of intermediates.
-
Continuous Flow Systems: These reduce reaction times from hours to minutes while improving yield consistency.
-
Solvent Recycling: Apolar solvents like cyclohexane are distilled and reused, lowering costs and environmental impact.
Example Procedure:
2,4,5-Trifluoroethylbenzene (10 mmol) and NBS (10 mmol) are dissolved in cyclohexane (50 mL). AIBN (0.05 mmol) is added, and the mixture is refluxed at 80°C for 3 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via vacuum distillation (yield: 78–82%).
Direct Bromination Using Molecular Bromine
Iron-Catalyzed Bromination
An alternative method involves direct bromination of 2,4,5-trifluoroethylbenzene with molecular bromine (Br₂) in the presence of iron powder. This approach, adapted from similar trifluorobenzene brominations, leverages iron’s Lewis acidity to polarize Br₂, facilitating electrophilic attack on the ethyl side chain.
Optimization Insights:
-
Solvent: Chloroform or carbon tetrachloride (CCl₄) enhances bromine solubility but raises toxicity concerns.
-
Catalyst Loading: Iron powder (2.5–5.0 mol%) balances reactivity and cost.
-
Additives: Azobisisobutyronitrile (0.2–0.6 mol%) suppresses ring bromination by stabilizing ethyl-centered radicals.
Typical Reaction Conditions:
| Parameter | Value |
|---|---|
| Substrate | 2,4,5-Trifluoroethylbenzene |
| Bromine Equivalents | 0.5–1.5 |
| Solvent | CCl₄ (250–300 mL/mol) |
| Temperature | 82–102°C |
| Yield | 66–72% |
Challenges and Mitigation Strategies
-
Byproduct Formation: Ring-brominated byproducts are minimized by strict temperature control (82–102°C) and rapid bromine addition (3–4 hours).
-
Workup Protocol: Post-reaction, the mixture is treated with sodium bisulfite to quench excess Br₂, followed by NaOH washes to remove acidic impurities.
Comparative Analysis of Methods
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
